2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of brominated phenoxy and hydrazide functional groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the bromination of 6-methoxyphenol to obtain 2,4-dibromo-6-methoxyphenol . This intermediate is then reacted with acetohydrazide under controlled conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrazide formation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving hydride donors or catalytic hydrogenation.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties and biological activity.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may form covalent bonds with target proteins, leading to altered biological functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: A precursor in the synthesis of the target compound, known for its brominated phenol structure.
2,6-Dibromo-4-methylphenol: Another brominated phenol with similar reactivity but different substitution patterns.
Uniqueness
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of brominated phenoxy and hydrazide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H14Br2N2O6 |
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Molecular Weight |
490.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N2O6/c1-25-12-5-9(17)4-10(18)16(12)26-7-13(22)20-19-6-8-2-3-11(21)15(24)14(8)23/h2-6,21,23-24H,7H2,1H3,(H,20,22)/b19-6+ |
InChI Key |
XVSQHMISUDZPJV-KPSZGOFPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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